Cas no 174902-17-1 (Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-)

Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)- structure
174902-17-1 structure
Nombre del producto:Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
Número CAS:174902-17-1
MF:C38H60O12
Megavatios:708.875813484192
CID:178638
PubChem ID:3083498

Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)- Propiedades químicas y físicas

Nombre e identificación

    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
    • [(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)...
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-fu
    • Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramet
    • 21-Nor-16,17-secodammarane-16,26-dioic acid, 20-(acetyloxy)-3-(beta-D- glucopyranosyloxy)-23,30-dihydroxy-17-methyl-, di-gamma-lactone, (3beta,17R,20S,23S,25R)-
    • Hovenidulcioside B2
    • Spiro(furan-3(2H),1'(2'H)-phenanthren)-5(4H)-one, 2'-((1R,2S)-2-(acetyloxy)-1-methyl-3-((2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl)propyl)-7'-(beta-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-, (1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)-
    • 174902-17-1
    • [(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate
    • DTXSID70169911
    • CHEBI:180736
    • Renchi: InChI=1S/C38H60O12/c1-19-14-22(48-33(19)45)15-24(47-21(3)40)20(2)23-8-9-27-36(6)12-11-28(50-34-32(44)31(43)30(42)25(17-39)49-34)35(4,5)26(36)10-13-37(27,7)38(23)16-29(41)46-18-38/h19-20,22-28,30-32,34,39,42-44H,8-18H2,1-7H3/t19-,20-,22+,23-,24+,25-,26+,27-,28+,30-,31+,32-,34+,36+,37-,38+/m1/s1
    • Clave inchi: ZWAMUWXPVAELPG-HRVCMFSSSA-N
    • Sonrisas: CC(O[C@H]([C@@H]([C@H]1CC[C@@H]2[C@]3(CC[C@H](O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)C(C)(C)[C@@H]3CC[C@@]2(C)[C@]21COC(=O)C2)C)C)C[C@@H]1C[C@@H](C)C(=O)O1)=O

Atributos calculados

  • Calidad precisa: 708.408
  • Masa isotópica única: 708.408
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 12
  • Recuento de átomos pesados: 50
  • Cuenta de enlace giratorio: 9
  • Complejidad: 1300
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 16
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 4.9
  • Superficie del Polo topológico: 178Ų

Propiedades experimentales

  • Denso: 1.28
  • Punto de ebullición: 827.5°Cat760mmHg
  • Punto de inflamación: 248.6°C
  • índice de refracción: 1.566

Spiro[furan-3(2H),1'(2'H)-phenanthren]-5(4H)-one,2'-[(1R,2S)-2-(acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7'-(b-D-glucopyranosyloxy)dodecahydro-4'b,8',8',10'a-tetramethyl-,(1'S,2'R,4'aR,4'bR,7'S,8'aR,10'aR)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd